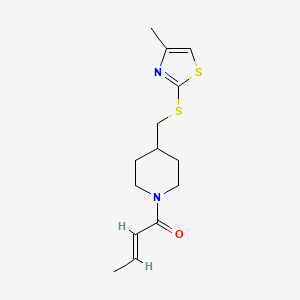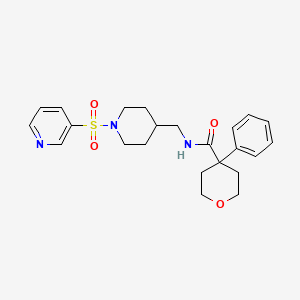
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)but-2-en-1-one, also known as MTX-1, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. MTX-1 is a thiazolylpiperidine derivative that has been synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Stereochemistry and Reaction Mechanisms
Research on similar compounds has investigated the stereochemistry of ionic thiol additions to acetylenic ketones, revealing insights into the configurational outcomes of such reactions. These studies are crucial for understanding reaction mechanisms and for the design of compounds with desired stereochemical configurations, which can be pivotal in drug design and synthesis (Omar & Basyouni, 1974).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, certain piperidine derivatives demonstrate significant efficacy in protecting iron against corrosion. This research is vital for applications in materials science, particularly in extending the lifespan of metal components in various industries (Kaya et al., 2016).
Pharmaceutical Applications
While excluding direct drug use and side effects, it's worth noting the structural analysis and theoretical studies on analogues of piperidine, which contribute to the understanding of their potential pharmacological activities. Such research underpins the development of new compounds with improved efficacy and safety profiles for various conditions (Karczmarzyk & Malinka, 2008).
Antimicrobial Activity
Studies on piperidine-based derivatives have explored their synthesis and potential as antimicrobial agents, shedding light on their mechanisms of action and effectiveness against various microbial strains. This research is critical in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Prakash, Pandiarajan, & Kumar, 2013).
Molecular Structure and Characterization
The synthesis and characterization of novel compounds, including those with piperidine motifs, provide insights into their structural properties and potential applications in various fields of chemistry and materials science. This includes understanding their crystal structures, which is essential for designing compounds with specific physical and chemical properties (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).
Propiedades
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-3-4-13(17)16-7-5-12(6-8-16)10-19-14-15-11(2)9-18-14/h3-4,9,12H,5-8,10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSNFGMLEOUTME-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)CSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)CSC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)
![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687155.png)
![1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea](/img/structure/B2687157.png)
![N-[2-(1-cyclohexenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B2687158.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate](/img/structure/B2687159.png)


![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)
